CB1/2 agonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CB1/2 agonist 2 is a potent non-selective cannabinoid ligand that interacts with both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). This compound has shown significant potential in various scientific research applications due to its ability to modulate the endocannabinoid system, which plays a crucial role in regulating physiological processes such as pain, inflammation, and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CB1/2 agonist 2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically starts with the preparation of a core structure, followed by functionalization to introduce specific groups that enhance the compound’s affinity for CB1 and CB2 receptors. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process to produce larger quantities of the compound. This requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the production process and verify the compound’s identity .
Chemical Reactions Analysis
Types of Reactions
CB1/2 agonist 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and protective groups (e.g., tert-butyloxycarbonyl) to facilitate specific chemical transformations. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in the formation of various functionalized derivatives with enhanced biological activity .
Scientific Research Applications
CB1/2 agonist 2 has a wide range of scientific research applications, including:
Mechanism of Action
CB1/2 agonist 2 exerts its effects by binding to and activating both CB1 and CB2 receptors, which are G protein-coupled receptors involved in various physiological processes. Upon binding to these receptors, this compound induces conformational changes that activate intracellular signaling pathways, leading to the modulation of neurotransmitter release, immune cell function, and inflammatory responses. The compound’s ability to act as a full CB1 agonist and a CB2 competitive inverse agonist contributes to its diverse biological effects .
Comparison with Similar Compounds
CB1/2 agonist 2 can be compared with other cannabinoid receptor agonists, such as:
This compound is unique in its ability to act as both a full CB1 agonist and a CB2 competitive inverse agonist, providing a broader range of biological activities compared to selective agonists .
Properties
IUPAC Name |
N-cyclopropyl-11-(3-methoxy-5-pentylphenoxy)undecanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO3/c1-3-4-11-14-22-19-24(29-2)21-25(20-22)30-18-13-10-8-6-5-7-9-12-15-26(28)27-23-16-17-23/h19-21,23H,3-18H2,1-2H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGCLPHXCBCRCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=CC(=C1)OCCCCCCCCCCC(=O)NC2CC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.